N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties . The structure of this compound includes a chlorophenyl group, a methyl group, and a benzamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include the use of microwave irradiation, which accelerates the reaction and improves the yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent condensation reactions. These reactions are advantageous because they allow for the synthesis of a wide range of products in a single step, avoiding the need for complex multistage processes . The use of microwave-assisted organic reactions is also common in industrial production due to its simplicity, selectivity, and rapid synthesis capabilities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include α-bromoketones for condensation reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions vary depending on the type of reaction but often involve elevated temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem, alpidem, and saripidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chlorophenyl and benzamide groups contribute to its potential as a therapeutic agent and its diverse range of applications in scientific research.
Properties
Molecular Formula |
C21H16ClN3O |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H16ClN3O/c1-14-7-12-18-23-19(15-8-10-17(22)11-9-15)20(25(18)13-14)24-21(26)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,26) |
InChI Key |
YGTJEWSUUHDXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
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